

Application Notes and Protocols for Identifying Novel DYRK Inhibitors Using Woodtide

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Compound of Interest

Compound Name: Woodtide

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Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of DYRK activity, particularly DYRK1A, has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as various forms of cancer.[1][2][4][5] This has made DYRKs, and DYRK1A in particular, attractive targets for therapeutic intervention. The identification of potent and selective DYRK inhibitors is a key objective in the development of novel treatments for these conditions.

Woodtide is a synthetic peptide substrate specifically designed for assaying the activity of the DYRK family of kinases.[6] Its sequence is derived from the phosphorylation site of the transcription factor FKHR, a known in vivo substrate of DYRKs. These application notes provide a comprehensive guide to utilizing **Woodtide** for the identification and characterization of novel DYRK inhibitors, complete with detailed experimental protocols and data presentation guidelines.

Data Presentation: Inhibitory Activity of Known DYRK1A Inhibitors

The following table summarizes the inhibitory activity of a selection of small molecule inhibitors against DYRK1A. This data is provided for reference and as a benchmark for novel compound screening.

| Inhibitor | Chemical Class | DYRK1A IC50 (nM) | Other Notable Targets (IC50 in nM) |
|------------------------------------|---------------------------|---------------------------|--|
| Harmine | β-carboline | ~50 | MAO-A |
| EGCG (Epigallocatechin gallate) | Flavonoid | ~300 | - |
| INDY | Benzothiazole | ~25 | Other DYRK family members, Cdc2-like kinases |
| Dyrk1A-IN-3 (Compound 8b) | Pyrazolo[1,5-b]pyridazine | 76 | DYRK1B (2.7), DYRK2 (19), Clk1 (7.1), Clk2 (9.4), Cdk2 (100), GSK3β (94) |
| Compound 11 | Pyrazolo[1,5-b]pyridazine | 0.4 | DYRK1B (2.7) |
| AZ191 | 88 | DYRK1B (17), DYRK2 (1890) | |
| DYRKs-IN-2 | 12.8 | DYRK1B (30.6) | |

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is compiled from various sources for comparative purposes.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Assay Using Woodtide (Radiometric Format)

This protocol describes a radiometric filter-binding assay to measure the phosphorylation of **Woodtide** by DYRK1A.

Materials:

- Recombinant human DYRK1A enzyme
- **Woodtide** peptide substrate (e.g., from MedChemExpress, Amsbio)
- [γ - ^{32}P]ATP or [γ - ^{33}P]ATP
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution (stock concentration, e.g., 10 mM)
- Test compounds (serial dilutions in DMSO)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and scintillation fluid
- 96-well microplate

Procedure:

- **Prepare Kinase Reaction Mix:** In a microfuge tube, prepare a master mix containing the Kinase Reaction Buffer, recombinant DYRK1A enzyme, and **Woodtide** substrate. The final concentrations should be optimized, but a starting point is 5-10 nM DYRK1A and 50 μM **Woodtide**.
- **Compound Addition:** To the wells of a 96-well microplate, add 1 μL of the serially diluted test compounds. Include DMSO-only controls (for 0% inhibition) and no-enzyme controls (for background).

- **Initiate Kinase Reaction:** Add the Kinase Reaction Mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Start Phosphorylation:** Initiate the phosphorylation reaction by adding a solution of [γ - 32 P]ATP (or [γ - 33 P]ATP) to each well. The final ATP concentration should be at or near the K_m for DYRK1A (typically 10-50 μ M), and the specific activity of the radiolabeled ATP should be sufficient to produce a robust signal.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Stop Reaction and Spotting:** Stop the reaction by adding a solution of 30% phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
- **Washing:** Wash the P81 paper three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- **Counting:** After a final wash with acetone and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: High-Throughput Screening (HTS) of DYRK1A Inhibitors (TR-FRET Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a non-radioactive, homogeneous assay format suitable for HTS.

Materials:

- GST-tagged recombinant human DYRK1A

- Biotinylated **Woodtide** substrate
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (Acceptor)
- Kinase Reaction Buffer (as in Protocol 1)
- ATP solution
- Test compounds (in 384-well plates)
- TR-FRET compatible plate reader

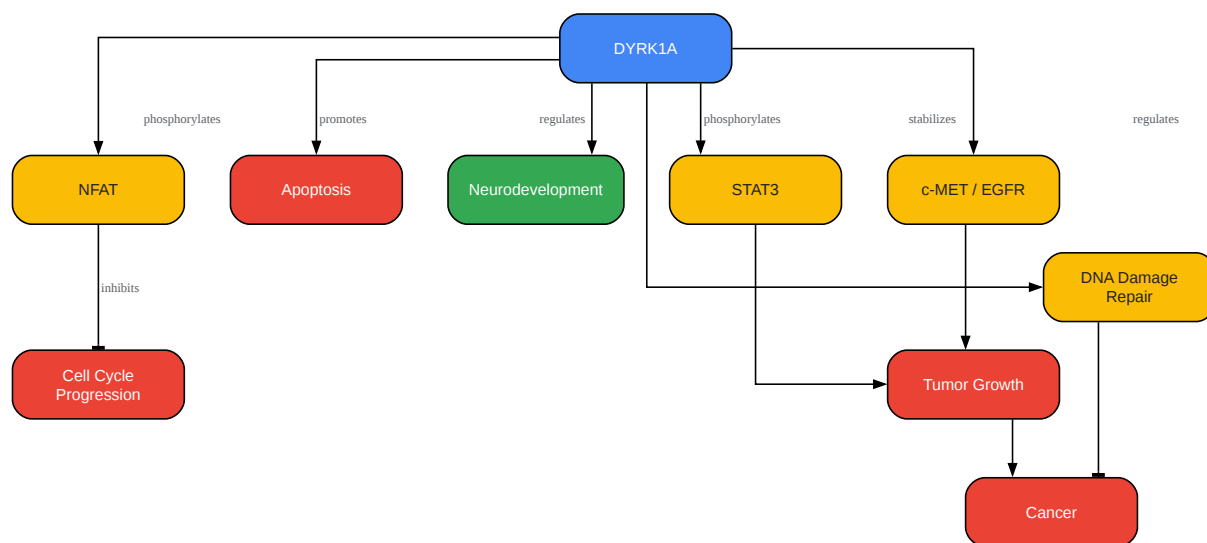
Procedure:

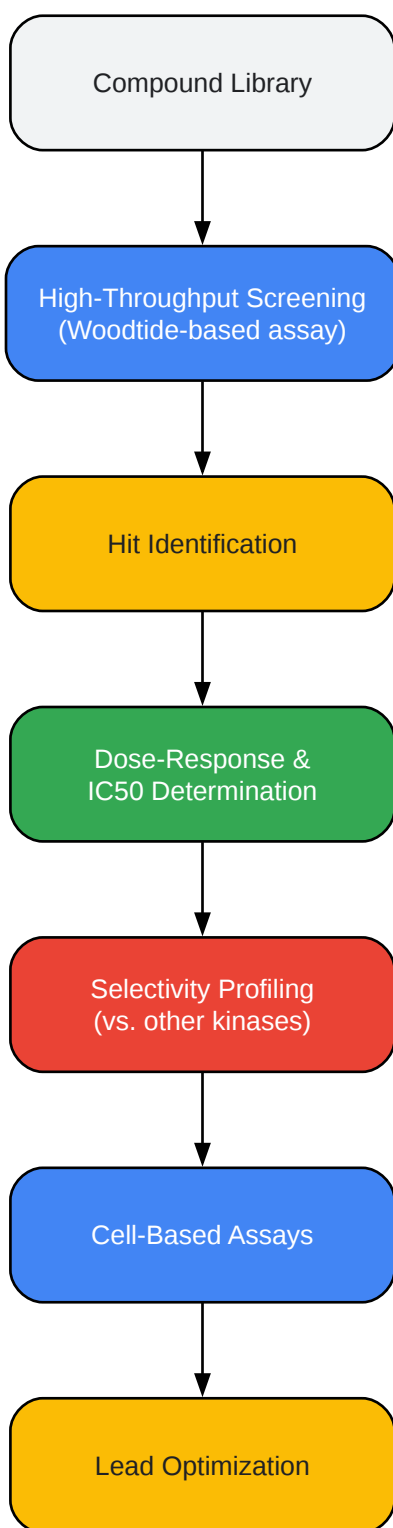
- Assay Preparation: Prepare serial dilutions of the test compounds in a 384-well plate.
- Reagent Preparation: Prepare a master mix containing GST-DYRK1A, biotinylated **Woodtide**, and ATP in the Kinase Reaction Buffer.
- Kinase Reaction: Add the master mix to the wells containing the test compounds. Incubate at 30°C for the optimized reaction time.
- Detection: Stop the kinase reaction and initiate the detection by adding a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC.
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the binding of the detection reagents.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio indicates inhibition of the kinase. Determine IC₅₀ values as described in Protocol 1. An optimization of this assay format can achieve a Z'-factor of 0.7 or higher, indicating a robust and reliable HTS assay.[8]

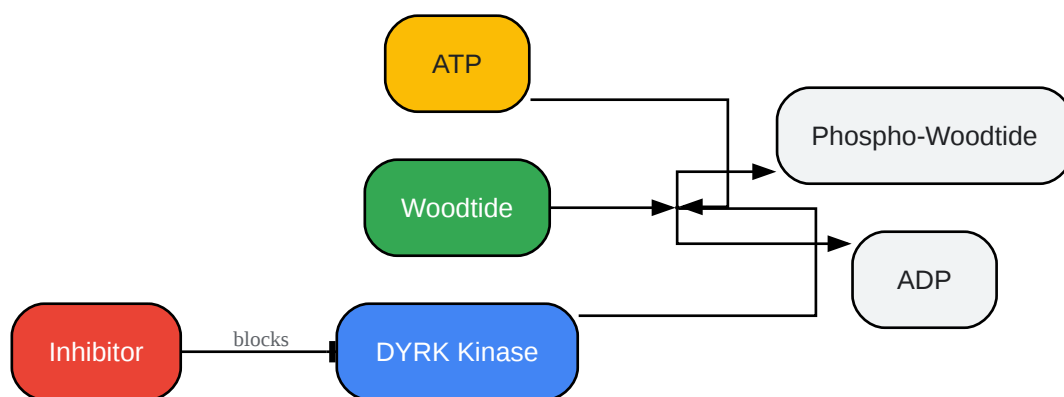
Mandatory Visualizations

DYRK1A Signaling Pathways

DYRK1A is a pleiotropic kinase that participates in multiple signaling pathways, influencing a wide range of cellular functions from neurodevelopment to cancer progression.[\[1\]](#)[\[2\]](#)[\[5\]](#)







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